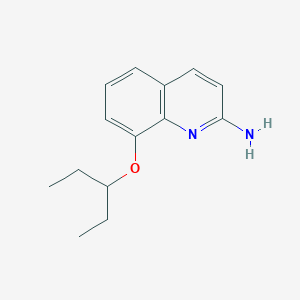

8-(1-Ethyl-propoxy)-quinolin-2-ylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

8-pentan-3-yloxyquinolin-2-amine |

InChI |

InChI=1S/C14H18N2O/c1-3-11(4-2)17-12-7-5-6-10-8-9-13(15)16-14(10)12/h5-9,11H,3-4H2,1-2H3,(H2,15,16) |

InChI Key |

ZYSOQSQXCCTFTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1=CC=CC2=C1N=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 1 Ethyl Propoxy Quinolin 2 Ylamine and Analogous Structures

Foundational and Contemporary Approaches to Quinoline (B57606) Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century. iipseries.org Traditional methods, often named after their discoverers, laid the groundwork for quinoline chemistry, while modern catalytic and multicomponent strategies offer improved efficiency, sustainability, and molecular diversity. ias.ac.inmdpi.com

Classic Cyclization and Condensation Reactions in Quinoline Formation

The classical syntheses of quinolines are characterized by cyclization and condensation reactions, often performed under harsh conditions. jptcp.com These methods, while historically significant, are still in use and have been adapted for various applications.

The Friedländer synthesis , first reported by Paul Friedländer in 1882, is a straightforward method for producing polysubstituted quinolines. nih.govorganicreactions.org The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone. nih.govacs.org The reaction can be catalyzed by acids or bases. organicreactions.orgwikipedia.org Innovations in this method have included the use of various catalysts like trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids to improve yields and reaction conditions. wikipedia.org

The Skraup synthesis , discovered by Czech chemist Zdenko Hans Skraup in 1880, is another classic method for quinoline synthesis. iipseries.orgwikipedia.org The archetypal reaction involves heating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org A key intermediate in this reaction is acrolein, formed in situ from the dehydration of glycerol. iipseries.orgpharmaguideline.com This is followed by the addition of aniline and subsequent cyclization and oxidation to form the quinoline ring. pharmaguideline.com While effective, the traditional Skraup reaction is known for being vigorous. wikipedia.org Modifications have been developed to create milder reaction conditions, such as using arsenic acid instead of nitrobenzene as the oxidizing agent. wikipedia.org Furthermore, substituted quinolines can be obtained by using substituted acroleins or vinyl ketones in place of glycerol. organicreactions.org

| Feature | Friedländer Synthesis | Skraup Synthesis |

| Reactants | 2-aminobenzaldehyde/ketone and a compound with a reactive α-methylene group nih.gov | Aniline, glycerol, sulfuric acid, and an oxidizing agent wikipedia.org |

| Catalyst/Conditions | Acid or base catalysis organicreactions.org | Strong acid (e.g., H₂SO₄) and heat wikipedia.org |

| Key Intermediate | Aldol or Schiff base adduct wikipedia.org | Acrolein iipseries.org |

| Product | Polysubstituted quinolines acs.org | Quinoline (can be substituted if starting aniline is substituted) organicreactions.org |

| Advantages | Simplicity and directness for polysubstituted products nih.gov | Utilizes readily available starting materials wikipedia.org |

| Disadvantages | Requires pre-functionalized starting materials | Often harsh and violent reaction conditions wikipedia.org |

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines. wikipedia.orgdrugfuture.com This process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, which then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. researchgate.net

The Conrad-Limpach synthesis also yields 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction proceeds via a Schiff base intermediate. wikipedia.org A notable variation, the Knorr quinoline synthesis, occurs at higher temperatures and involves the aniline attacking the ester group of the β-ketoester, leading to the formation of 2-hydroxyquinolines. wikipedia.org

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |

| Reactants | Aniline and alkoxymethylenemalonic ester wikipedia.org | Aniline and β-ketoester wikipedia.org |

| Primary Product | 4-Hydroxyquinolines wikipedia.org | 4-Hydroxyquinolines (kinetic product) or 2-hydroxyquinolines (thermodynamic product, Knorr variation) wikipedia.orgquimicaorganica.org |

| Key Steps | Condensation, thermal cyclization, saponification, decarboxylation wikipedia.org | Condensation to Schiff base, cyclization wikipedia.org |

| Advantages | Good for preparing 4-hydroxyquinoline derivatives drugfuture.com | Offers access to both 4-hydroxy and 2-hydroxyquinolines by varying reaction conditions wikipedia.org |

Catalytic and Sustainable Synthetic Strategies for Quinoline Scaffolds

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis. These modern approaches often rely on catalysis to achieve high yields and selectivity under milder conditions. ias.ac.inmdpi.com

Transition metal catalysis has become a powerful tool for the construction of quinoline scaffolds, offering novel pathways through C-H activation, annulation, and coupling reactions. ias.ac.inacs.org These methods often provide access to complex quinoline derivatives that are difficult to synthesize using classical approaches. ias.ac.in

Various transition metals, including rhodium, ruthenium, cobalt, copper, and nickel, have been employed to catalyze the synthesis of quinolines. mdpi.com These catalysts can facilitate the direct functionalization of the quinoline core and the construction of the ring system through various mechanisms. acs.orgacs.org For example, copper-catalyzed one-pot reactions of anilines and aldehydes have been developed for the efficient synthesis of substituted quinolines. ias.ac.in Palladium-catalyzed Sonogashira coupling followed by cyclization is another effective strategy. ias.ac.inorganic-chemistry.org

Recent advancements include the use of single-atom iron catalysts for acceptorless dehydrogenative coupling, providing an efficient route to functionalized quinolines. organic-chemistry.org Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones and domino reactions of benzimidoyl chlorides with 1,6-enynes are other examples of modern transition metal-mediated quinoline syntheses. organic-chemistry.org

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like quinolines from three or more starting materials in a single step. rsc.orgrsc.org This approach allows for the rapid generation of diverse quinoline libraries. rsc.orgacs.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For instance, a four-component reaction involving an aniline, an aldehyde, and an alkyne can be used to produce a wide range of quinoline derivatives. researchgate.net The development of novel MCRs continues to expand the toolkit for synthesizing functionalized quinolines with high efficiency and structural diversity. rsc.org These reactions often proceed under mild conditions and can be promoted by various catalysts, including metal-based and metal-free systems. rsc.orgresearchgate.net

Green Chemistry Principles and Environmentally Benign Protocols in Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, hazardous reagents, and toxic solvents, leading to significant environmental and economic concerns. nih.govresearchgate.net These drawbacks include high temperatures, the use of strong acids like sulfuric acid, and the generation of substantial chemical waste. nih.govresearchgate.net Consequently, the development of environmentally benign protocols guided by the principles of green chemistry has become a major focus in modern organic synthesis. ijpsjournal.comnumberanalytics.com

Green approaches to quinoline synthesis aim to improve efficiency while minimizing environmental impact by utilizing safer solvents (like water), reducing energy consumption, and employing reusable catalysts. researchgate.netijpsjournal.comnumberanalytics.com Key advancements include the use of microwave-assisted synthesis (MAS), ultrasound irradiation, one-pot reactions, and novel catalytic systems that operate under milder conditions. nih.govrsc.orgzenodo.org

Several greener catalytic systems have been developed. For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as an inexpensive, non-toxic, and efficient catalyst for the one-pot synthesis of quinoline derivatives in water, offering advantages like shorter reaction times and easier workup. tandfonline.commobt3ath.com Nanocatalysts are also gaining prominence due to their high surface area, stability, and recyclability, which offer an effective alternative to traditional homogeneous and heterogeneous catalysts. nih.govacs.org Formic acid has also been explored as a renewable and biodegradable catalyst that can promote the direct synthesis of quinolines with improved selectivity under milder conditions. ijpsjournal.com

| Catalyst/Method | Starting Materials | Solvent | Key Advantages | References |

| FeCl₃·6H₂O | 2-aminoarylketones, active methylene (B1212753) compounds | Water | Inexpensive, non-toxic, reusable catalyst; shorter reaction times; easy workup. | tandfonline.commobt3ath.com |

| Nanocatalysts (e.g., ZnO, Fe₃O₄-IL-HSO₄) | Varies (e.g., anilines, aldehydes, malononitrile) | Water, Ethanol, or solvent-free | High efficiency, reusability, high product yields, shorter reaction times. | nih.govacs.org |

| Formic Acid | Anilines, aldehydes or ketones | - | Renewable, biodegradable catalyst; improved selectivity; milder conditions. | ijpsjournal.com |

| Microwave-Assisted Synthesis (MAS) | Various | Water or solvent-free | Reduced energy consumption and waste; rapid synthesis. | nih.govijpsjournal.comrsc.org |

| Benzylamine (B48309) (nucleophilic catalyst) | 2-aminochalcones | Water ("on-water") | Metal-free; excellent yields; catalyst recyclability; easy product isolation. | organic-chemistry.org |

| Iridium complexes | 2-aminobenzyl alcohols, α,β-unsaturated ketones | - | High efficiency, broad functional group tolerance, environmentally benign. | organic-chemistry.org |

Table 1: Overview of Selected Green Chemistry Protocols for Quinoline Synthesis

Regioselective Functionalization at the Quinoline C-2 Position for Amine Introduction

Introducing an amino group specifically at the C-2 position of the quinoline ring is a critical step in synthesizing the target molecule. Direct C-H amination and related functionalization reactions have emerged as powerful tools, often providing more atom-economical and efficient pathways than classical multi-step sequences. A prevalent strategy involves the use of quinoline N-oxides, which activates the C-2 position for nucleophilic attack or metal-catalyzed functionalization. mdpi.com

Various transition-metal catalysts, particularly those based on copper, have proven effective for the direct C-2 amination of quinoline N-oxides. mdpi.com For example, copper-catalyzed methods have been developed for the intermolecular dehydrogenative amination with lactams, cyclamines, and aliphatic secondary amines. mdpi.com These reactions can often be performed under mild conditions, sometimes without the need for external ligands, bases, or oxidants. mdpi.com Following the C-N bond formation, the N-oxide can be readily removed by reduction, typically with agents like PCl₃, to yield the final 2-aminoquinoline (B145021). mdpi.com

Palladium-catalyzed reactions also enable the C-2 arylation of quinolines, demonstrating the feasibility of functionalizing this position with various substituents. acs.org

Beyond the C-H amination of N-oxides, other synthetic routes provide access to quinolin-2-ylamines. The Friedländer condensation is a classic and straightforward method for constructing the quinoline ring itself, which can be adapted to produce 2-aminoquinolines. nih.govresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as an α-aminoketone. nih.gov While traditionally catalyzed by strong acids or bases, modern variations use milder catalysts like sodium ethoxide. nih.govresearchgate.net

Another innovative and green approach involves the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives using benzylamine as a nucleophilic catalyst. organic-chemistry.org This metal-free method proceeds with high efficiency and offers simple product isolation by filtration. organic-chemistry.org

| Method | Substrates | Catalyst/Reagent | Key Features | References |

| Copper-Catalyzed C-H Amination | Quinoline N-oxides, various amines (lactams, secondary amines) | Cu(OAc)₂, CuI, or CuBr | Direct functionalization of C-2; often ligand- and oxidant-free. | mdpi.com |

| Palladium-Catalyzed C-H Arylation | Quinolines, unactivated arenes | Pd(OAc)₂ | Regioselective C-2 arylation under mild conditions. | acs.org |

| Friedländer Condensation | 2-aminobenzaldehyde, β-aminoketones | Sodium ethoxide | Direct construction of the 2-aminoquinoline scaffold. | nih.govresearchgate.net |

| Nucleophilic Catalysis | 2-aminochalcones | Benzylamine | On-water, metal-free synthesis of 2-substituted quinolines. | organic-chemistry.org |

Table 2: Selected Methods for the Synthesis and Functionalization of Quinolin-2-ylamines

Advanced Computational and Preclinical Methodologies in Quinoline Research

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules, offering a theoretical framework to complement experimental spectroscopic analysis. researchgate.netresearchgate.net These computational approaches are crucial for understanding the intrinsic characteristics of quinoline (B57606) derivatives.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a significant parameter, with a larger gap implying higher stability and lower reactivity. researchgate.net For various quinoline derivatives, this energy gap has been calculated to predict their stability and potential for intermolecular interactions. researchgate.netresearchgate.net For example, in a study of two 8-hydroxyquinoline (B1678124) derivatives, the HOMO-LUMO gap was calculated to be approximately 5.03 eV, indicating strong chemical stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.17 |

| Energy Gap (ΔE) | 5.03 |

Data is representative of 8-hydroxyquinoline derivatives as found in the literature. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. researchgate.net It helps in understanding hyperconjugative interactions and the delocalization of electron density, which are crucial for molecular stability. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and softness (S), quantify the reactive nature of the molecule. researchgate.net These descriptors are valuable in predicting how a molecule like 8-(1-Ethyl-propoxy)-quinolin-2-ylamine might interact with biological targets. researchgate.netresearchgate.net

Table 2: Representative Global Reactivity Descriptors for a Quinoline Derivative

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.685 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.515 |

| Softness (S) | 1/η | 0.3976 |

Data is representative of 8-hydroxyquinoline derivatives as found in the literature. researchgate.net

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with biological macromolecules like proteins. nih.govresearchgate.netnih.gov By simulating the movements of atoms and molecules, MD can reveal how a ligand like a quinoline derivative binds to a protein's active site, the stability of the resulting complex, and the key amino acid residues involved in the interaction. nih.govmdpi.comresearchgate.net For example, MD simulations have been used to study the stability of quinoline derivatives complexed with the SARS-CoV-2 main protease, showing stable ligand-protein complexes and identifying crucial hydrogen bond and π-interactions. nih.govresearchgate.net Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during simulations provides information on the stability of the complex and the flexibility of different parts of the protein, respectively. nih.govmdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govresearchgate.net This method has been successfully applied to quinoline-based libraries to discover potential inhibitors for various targets. nih.govnih.govnih.gov For instance, a virtual screening of a quinoline library against SARS-CoV-2 targets identified several promising candidates. nih.govnih.gov De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. mdpi.comnih.gov This approach can be used to design new quinoline scaffolds tailored to fit a specific biological target, potentially leading to more potent and selective compounds. mdpi.comacs.org

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Preclinical In Vitro Assay Development and High-Throughput Screening

Following computational prediction, the biological activity of quinoline derivatives is assessed through preclinical in vitro assays. nih.govacs.orgijrps.com These laboratory-based tests are conducted on isolated cells, proteins, or microorganisms to determine the compound's effect. criver.com

The development of robust and relevant in vitro assays is a critical step. criver.com These can range from simple cell viability assays to more complex functional assays that measure a specific biological process. nih.govcriver.com For quinoline derivatives, assays have been developed to test their activity against a wide range of diseases, including cancer, malaria, and viral infections. nih.govnih.govnih.govnih.govnih.gov For example, the antiproliferative activity of novel quinoline derivatives has been evaluated against various cancer cell lines using assays like the CCK8 assay. nih.gov

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel, making it a cornerstone of modern drug discovery. researchgate.netmdpi.com HTS of quinoline compound libraries has led to the identification of novel hits for various biological targets. researchgate.netmdpi.com For instance, a high-throughput screen identified a 2-amino-8-alkoxyquinoline compound as a binder for the melanin-concentrating hormone receptor-1 (MCHr1), which was subsequently optimized. researchgate.net The data from HTS, often in the form of IC₅₀ or EC₅₀ values, provides a quantitative measure of a compound's potency and is essential for establishing structure-activity relationships (SAR). nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 8-methoxy-quinolin-2-ylamine |

| 8-ethoxy-quinolin-2-ylamine |

| Chloroquine |

Design and Implementation of Cell-Based Assays for Mechanistic Studies

Following its identification, This compound , also known as IPR-2025, was subjected to a battery of cell-based assays to elucidate its mechanism of action and therapeutic potential, particularly against glioblastoma multiforme (GBM). nih.gov The design of these assays prioritized disease relevance by using low-passage, patient-derived GBM spheroids, which more accurately mimic the three-dimensional microenvironment of solid tumors compared to traditional two-dimensional monolayer cultures. nih.gov

The primary assays conducted were:

Cell Viability Assays: The compound's ability to inhibit the viability of patient-derived GBM spheroids was a key measure of its anti-cancer activity. nih.gov

Anti-Angiogenesis Assays: A tube-formation assay using brain endothelial cells was implemented to assess the compound's potential to block angiogenesis, a critical process for tumor growth and invasion. nih.gov

Selectivity Assays: To evaluate the compound's therapeutic window, its effect on the viability of non-cancerous primary cells was tested. nih.gov This included assays on three-dimensional spheroids of hematopoietic CD34+ progenitor cells and two-dimensional assays using normal human astrocytes. nih.gov

The results from these cell-based assays demonstrated that This compound potently inhibits GBM cell viability and angiogenesis while showing no significant effect on the normal cell lines tested, suggesting a favorable selectivity profile. nih.gov

Table 1: In Vitro Activity of this compound (IPR-2025)

| Assay Type | Cell Model | Key Finding | IC₅₀ Value |

|---|---|---|---|

| Cell Viability | Patient-Derived GBM Spheroids | Inhibition of tumor cell viability | Single-digit micromolar nih.gov |

| Angiogenesis | Endothelial Cells (Tube Formation) | Blockade of blood vessel formation | Sub-micromolar nih.gov |

| Selectivity | Primary Hematopoietic CD34+ Progenitor Spheroids | Assessment of toxicity to normal cells | No effect on viability nih.gov |

| Selectivity | Normal Human Astrocytes | Assessment of toxicity to normal brain cells | No effect on viability nih.gov |

To further probe the mechanism of action, RNA sequencing was performed on cells treated with the compound, providing insights into the downstream molecular pathways affected by its activity. nih.gov

Enzyme Activity Assays and Inhibition Studies

The therapeutic strategy for complex diseases like glioblastoma is increasingly focused on selective polypharmacology—modulating multiple targets simultaneously to suppress tumor growth without inducing toxicity. nih.govThis compound was discovered through a process designed to identify such compounds. nih.gov

While traditional enzyme inhibition assays focus on a single protein target, the characterization of this quinoline derivative utilized a broader, systems-level approach. Mass spectrometry-based thermal proteome profiling was employed to confirm that the compound engages multiple protein targets within the cell. nih.gov This technique assesses changes in the thermal stability of thousands of proteins simultaneously upon ligand binding, providing an unbiased, proteome-wide view of a compound's interactions. The results confirmed that This compound functions by engaging multiple targets, consistent with the principles of selective polypharmacology. nih.gov

Although specific enzyme inhibition constants (Kᵢ) for individual targets were not the primary focus of the initial study, this multi-target engagement is a key aspect of its activity. nih.gov In the broader context of quinoline research, other derivatives have been evaluated for specific enzyme inhibition. For instance, various 8-substituted quinoline-2-carboxamides have been assayed for their inhibitory activity against different isoforms of human carbonic anhydrase (hCA), with some compounds showing potent inhibition in the nanomolar range against hCA I and II. nih.gov

Phenotypic Screening Strategies for Quinoline Libraries

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, particularly for identifying first-in-class drugs for diseases with complex pathologies like cancer. nih.govnih.gov This approach focuses on identifying molecules that produce a desired change in cellular phenotype, often without prior knowledge of the specific molecular target. The discovery of This compound is a direct result of an innovative phenotypic screening strategy that integrated computational methods with disease-relevant biological models. nih.gov

The strategy was designed to enrich a chemical library for compounds likely to be active against glioblastoma, thereby increasing the efficiency of the screen. nih.gov This rational approach to library design is a significant evolution from traditional high-throughput screening of large, unselected libraries. nih.gov

Table 2: Phenotypic Screening Workflow for the Discovery of this compound

| Step | Description | Rationale |

|---|---|---|

| 1. Target Identification | Druggable pockets on proteins implicated in glioblastoma were identified using the tumor's RNA sequence and mutation data. nih.gov | To focus the search on targets relevant to the specific disease pathology. nih.gov |

| 2. In Silico Docking | An in-house library of ~9,000 compounds was computationally docked against the identified GBM-specific targets. nih.gov | To computationally predict which small molecules could simultaneously bind to multiple targets. nih.gov |

| 3. Library Enrichment | A focused library of 47 candidate compounds predicted to have multi-target activity was created. nih.gov | To increase the hit rate of the subsequent phenotypic screen by pre-selecting promising candidates. nih.gov |

| 4. Phenotypic Screening | The enriched library was screened for its ability to inhibit the viability of patient-derived GBM spheroids. nih.gov | To identify compounds with functional activity in a disease-relevant, three-dimensional cell model. nih.gov |

| 5. Hit Confirmation | Active compounds, including This compound , were confirmed and further characterized. nih.gov | To validate the initial findings and select lead compounds for further development. nih.gov |

This strategy successfully identified a lead compound with potent activity against GBM cells and a clean profile against normal cells, validating the hypothesis that a rational, multi-target approach can yield promising candidates for complex diseases. nih.gov

Principles of Analog Design and Lead Optimization in Quinoline-Based Drug Discovery

The identification of a hit compound like This compound through a screening campaign marks the beginning of the lead optimization phase. nih.govnih.gov The goal of this phase is to systematically modify the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties, ultimately transforming it into a viable drug candidate. nih.gov This process involves the synthesis and evaluation of a series of structural analogs.

Bioisosteric Replacement Strategies for Modulating Pharmacological Profiles

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune a molecule's properties while retaining its desired biological activity. cambridgemedchemconsulting.comdrughunter.com This involves exchanging an atom or functional group with another that has similar physical or chemical properties. drughunter.com This strategy can be employed to enhance metabolic stability, improve solubility, reduce toxicity, or alter target selectivity. cambridgemedchemconsulting.com

In the context of quinoline-based drug discovery, bioisosteric replacement has been used effectively. For example, in a series of quinoline carboxamide-type ABCG2 modulators, a metabolically labile benzanilide (B160483) core was successfully replaced with a more stable biphenyl (B1667301) system. nih.gov This bioisosteric switch significantly increased the compound's half-life in mouse plasma without sacrificing its inhibitory potency. nih.gov Another common strategy involves replacing a carboxylic acid with a tetrazole or other acidic heterocycle to modulate acidity and improve cell permeability. drughunter.comnih.gov For a lead compound such as This compound , one could envision applying bioisosteric replacement to the 1-ethyl-propoxy group to modulate lipophilicity and metabolism, or to the 2-amino group to alter hydrogen bonding interactions with its targets.

Scaffold Diversity and Hybrid Molecule Design

Exploring scaffold diversity is crucial for discovering novel bioactive molecules and expanding into new chemical space. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features. This can lead to compounds with entirely new intellectual property, improved properties, or different target profiles. nih.gov A study on Staphylococcus aureus NorA efflux pump inhibitors successfully used a scaffold hopping approach to transition from a quinoline core to a better-performing quinazoline (B50416) scaffold. nih.gov

Another powerful approach is the design of hybrid molecules, where two or more pharmacophores are combined into a single molecule to achieve multi-target activity or improved efficacy. The quinoline nucleus is a common component in such hybrids due to its wide range of biological activities. nih.gov For a lead like This compound , the quinoline scaffold could be hybridized with other known anticancer fragments to potentially enhance its polypharmacology or introduce new mechanisms of action.

Rational Design and De Novo Synthesis for Optimized Quinoline Derivatives

The discovery of This compound itself was rooted in a rational design strategy. nih.gov Rather than relying on random screening, the process began with a data-driven identification of relevant biological targets in glioblastoma, followed by a structure-based computational screen to enrich the library for potential multi-target inhibitors. nih.gov This initial rational approach significantly increased the probability of finding a high-quality lead compound. nih.gov

Further optimization of such a lead would continue to employ rational design principles. Structure-activity relationships (SAR) derived from an initial set of analogs would guide the de novo synthesis of next-generation compounds. For instance, if a particular metabolite of This compound is found to be inactive or toxic, new derivatives can be rationally designed to block that metabolic pathway. Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict how structural modifications might affect binding to its multiple targets, allowing for the design of derivatives with optimized potency and selectivity. womblebonddickinson.com This iterative cycle of design, synthesis, and testing is central to modern lead optimization campaigns. nih.gov

Emerging Trends and Future Perspectives in the Academic Research of 8 1 Ethyl Propoxy Quinolin 2 Ylamine Analogs

Exploration of Underexplored Quinoline (B57606) Chemical Space

The quinoline scaffold is recognized for its "druggability," versatility, and accessibility, making it a privileged structure in drug discovery. azoai.comnih.gov A significant trend in the academic research of 8-(1-Ethyl-propoxy)-quinolin-2-ylamine analogs is the systematic exploration of previously underexplored areas of the quinoline chemical space. This involves the design and synthesis of novel derivatives with diverse substitution patterns and fused ring systems, aiming to uncover new biological activities and optimize existing ones.

Researchers are actively developing innovative synthetic methodologies to access a wider range of quinoline-based compounds. For instance, recent studies have reported the synthesis of quinoline-based bisphenols, which have shown potential as fluorescent chemosensors. nih.gov Other work has focused on creating hybrids of quinoline with other heterocyclic systems like pyrazole (B372694) and pyridine, resulting in compounds with significant antimicrobial activity. tue.nl The development of efficient synthetic protocols, such as the Vilsmeier-Haack reaction for the formylation of quinoline hydrazones, has enabled the generation of complex quinoline derivatives. tue.nl

Furthermore, the concept of privileged structures is being leveraged to design quinoline-based compounds with the potential to interact with multiple biological targets. nih.gov This has led to the investigation of quinoline derivatives as inhibitors of kinases, topoisomerases, and other enzymes implicated in various diseases. nih.gov The exploration of different isomers and the introduction of a variety of functional groups at different positions of the quinoline ring are key strategies in this endeavor. researchgate.net This expansion of the quinoline chemical space is crucial for identifying novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Novel Quinoline Analogs and Their Investigated Biological Activities

| Quinoline Analog Class | Synthetic Strategy | Investigated Biological Activity | Reference(s) |

| Quinoline-based bisphenols | Condensation reaction of quinoline-4-carbaldehyde (B127539) and phenol | Fluorescent chemosensors for metal ion detection | nih.gov |

| Quinoline-pyrazole-pyridine hybrids | Vilsmeier-Haack reaction followed by one-pot condensation | Antimicrobial (antibacterial and antifungal) | tue.nl |

| 8-Hydroxyquinoline (B1678124) derivatives | Various, including cycloaddition reactions | Antiviral, Matrix Metalloproteinase (MMP) inhibition | researchgate.net |

| Quinoline-1,3,4-oxadiazole-triazole hybrids | Multi-step synthesis involving SN2 reaction | Broad-spectrum biological activities | researchgate.net |

| 4,7-Dichloroquinoline derivatives | Substitution of cyanuric chloride | Larvicidal and pupicidal against mosquito vectors | nih.gov |

| Quinoline-O-carbamate derivatives | Rational design based on multi-target-directed ligands | Alzheimer's disease treatment (AChE/BuChE inhibition, anti-inflammatory) | researchgate.netgustaveroussy.fr |

Synergistic Integration of Artificial Intelligence and Machine Learning in Compound Design

A transformative trend in the design of novel this compound analogs is the increasing integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing the drug discovery process by enabling faster and more efficient identification and optimization of lead compounds. quibim.com

Virtual screening is another area where AI and ML are making a significant impact. researchgate.net By building predictive models based on known active and inactive compounds, researchers can rapidly screen large virtual libraries of quinoline derivatives to identify those with a high probability of being active against a specific biological target. nih.govtandfonline.com This significantly reduces the time and cost associated with high-throughput screening. For instance, virtual screening of a library of over one hundred quinoline drugs was performed to identify potential inhibitors of SARS-CoV-2 viral entry and replication. nih.govtandfonline.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, enhanced by machine learning algorithms, are being used to build robust models that can predict the biological activity of newly designed quinoline analogs. mdpi.com These models help in understanding the key structural features required for activity and guide the design of more potent compounds. mdpi.com The synergistic use of these AI and ML techniques is accelerating the design-synthesis-testing cycle, leading to the more rapid development of promising new quinoline-based therapeutic candidates.

Table 2: Application of AI and Machine Learning in the Design of Quinoline Analogs

| AI/ML Technique | Application in Quinoline Analog Design | Example/Outcome | Reference(s) |

| Generative Adversarial Networks (GANs) | De novo design of novel quinoline scaffolds. | The MedGAN model generated 4,831 novel quinoline molecules with drug-like properties. | azoai.com |

| Graph-based Generative Models with Reinforcement Learning | Discovery of targeted inhibitors. | The Tree-Invent model identified novel quinoline-based inhibitors of SARS-CoV-2 papain-like protease. | |

| Virtual Screening | Identification of potential lead compounds from large chemical libraries. | A library of over 100 quinoline drugs was screened to find potential inhibitors of SARS-CoV-2 targets. | nih.govnih.govtandfonline.com |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | To correlate the 3D structures of quinoline derivatives with their biological activity and guide the design of new analogs. | CoMFA models were used to design novel quinoline derivatives as potential anticancer agents. | mdpi.com |

| Deep Convolutional Neural Networks | Prediction of reactive sites for chemical synthesis. | A model was developed to predict the reactive site of electrophilic aromatic substitution on quinoline derivatives with high accuracy. | researchgate.net |

Development of Advanced Methodologies for Comprehensive Biological and Mechanistic Characterization

Alongside the advances in synthesis and design, there is a clear trend towards the development and application of more sophisticated methodologies for the comprehensive biological and mechanistic characterization of this compound analogs. This involves a multi-pronged approach to not only determine the biological activity of these compounds but also to elucidate their mechanism of action at the molecular level.

The structural elucidation of newly synthesized quinoline derivatives is routinely performed using a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). tue.nltandfonline.com These methods provide unambiguous confirmation of the chemical structure of the synthesized compounds.

For the biological evaluation, a wide range of assays are employed to screen for various activities, such as antimicrobial, anticancer, antiviral, and enzyme inhibition. researchgate.nettandfonline.combohrium.com High-throughput screening platforms allow for the rapid testing of large numbers of compounds against multiple cell lines or targets. nih.gov

To understand the mechanism of action, molecular docking studies are frequently used to predict the binding mode of quinoline analogs within the active site of their target proteins. bohrium.comnih.gov These computational predictions can then be validated by experimental techniques such as enzymatic assays and X-ray crystallography. researchgate.net Flow cytometry is another powerful tool used to investigate the effects of these compounds on cellular processes like the cell cycle and apoptosis. nih.gov Furthermore, molecular dynamics simulations are being increasingly used to study the stability of ligand-protein complexes and to provide insights into the dynamic interactions between the quinoline analog and its biological target. nih.gov The integration of these advanced methodologies provides a holistic understanding of the structure-activity relationships and the molecular mechanisms underlying the biological effects of novel quinoline analogs.

Table 3: Advanced Methodologies for the Characterization of Quinoline Analogs

| Methodology | Purpose | Information Gained | Reference(s) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of synthesized compounds. | Detailed information about the carbon-hydrogen framework of the molecule. | tue.nltandfonline.com |

| Mass Spectrometry (MS) | Determination of molecular weight and chemical formula. | Precise mass of the compound, confirming its identity. | tue.nltandfonline.com |

| Molecular Docking | Prediction of binding mode and affinity to a biological target. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. | bohrium.comnih.gov |

| Enzymatic Assays | Quantification of the inhibitory activity against a specific enzyme. | IC50 or Ki values, indicating the potency of the compound as an enzyme inhibitor. | nih.gov |

| Flow Cytometry | Analysis of cellular responses to the compound. | Information on cell cycle arrest, apoptosis induction, and other cellular effects. | nih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of the ligand-protein complex. | Insights into the conformational changes and binding free energy of the complex over time. | nih.gov |

Q & A

Q. What are the established synthetic routes for 8-(1-Ethyl-propoxy)-quinolin-2-ylamine, and how are intermediates characterized?

Methodological Answer:

- Synthetic Pathways : A common approach involves nucleophilic substitution at the quinoline C-8 position. For example, reacting 8-hydroxyquinoline derivatives with 1-ethyl-propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Intermediate Characterization :

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- Key Techniques :

- X-ray Crystallography : Resolves bond lengths (e.g., C-O ether linkage at ~1.42 Å) and dihedral angles to confirm stereochemistry. Data refinement uses SHELXL .

- FT-IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine group) .

- UV-Vis : Absorption maxima (e.g., λₘₐₓ ≈ 320 nm) correlate with quinoline’s π→π* transitions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 h to 2 h) and improves yield (70% → 90%) by enhancing thermal efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for ether bond formation .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

Table 1 : Yield Optimization Using Microwave vs. Conventional Heating

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Reflux | 20 | 70 | 95% |

| Microwave (150°C) | 2 | 90 | 98% |

Q. How should researchers address contradictions between computational modeling and experimental spectral data?

Methodological Answer:

- Root-Cause Analysis :

- Refinement of Models : Adjust solvent effects in computational simulations (e.g., PCM for DMSO) to better match experimental UV-Vis data .

Q. What strategies are recommended for elucidating the biological targets of this compound?

Methodological Answer:

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) against fungal enzymes (e.g., neuraminidase) to predict binding affinity .

- In Vitro Assays :

- Antifungal Activity : MIC assays against Heterobasidion annosum (e.g., using agar dilution methods) .

- Enzyme Inhibition : Measure IC₅₀ values for target enzymes (e.g., CYP450 isoforms via fluorometric assays) .

Table 2 : Antifungal Activity Against Pathogens

| Pathogen | MIC (µg/mL) | Mechanism Hypothesis |

|---|---|---|

| H. annosum | 12.5 | Cell wall synthesis inhibition |

| Candida albicans | 25.0 | Ergosterol biosynthesis disruption |

Data Analysis & Advanced Characterization

Q. How can X-ray crystallography resolve challenges in analyzing twinned crystals of this compound?

Methodological Answer:

- Data Collection : Use a high-resolution diffractometer (e.g., Enraf-Nonius CAD4) to collect >800 unique reflections .

- Refinement Tools : SHELXL’s TWIN/BASF commands model twin domains, improving R factors (e.g., R₁ from 0.10 to 0.06) .

- Validation : Check for pseudosymmetry using PLATON’s ADDSYM algorithm .

Q. What advanced NMR techniques clarify dynamic processes in this compound?

Methodological Answer:

- Variable-Temperature NMR : Identify rotational barriers of the ethyl-propoxy chain (e.g., coalescence temperature analysis) .

- NOESY : Detect intramolecular interactions (e.g., between the quinoline ring and ethyl-propoxy group) to confirm preferred conformers .

Ethical & Compliance Considerations

Q. How do open-data policies impact reproducibility in studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.